4-fluoro-1H-pyrrole-2-carbonitrile
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Overview
Description
4-Fluoro-1H-pyrrole-2-carbonitrile is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrole-2-carbonitrile typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine in chloroform under controlled conditions . Another approach involves the use of xenon difluoride for the fluorination of pyrroles bearing electron-withdrawing substituents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to its production. The choice of method depends on factors like yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Addition: The cyano group at the 2-position can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products Formed:
Electrophilic Substitution: Products include halogenated and nitrated derivatives of this compound.
Nucleophilic Addition: Products include various substituted pyrroles with functional groups added at the cyano position.
Scientific Research Applications
4-Fluoro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrole-2-carbonitrile is not fully elucidated. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom and cyano group play crucial roles in modulating these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Fluoropyrrole: Similar in structure but lacks the cyano group, resulting in different chemical properties.
3-Fluoropyrrole: Fluorine is positioned differently, affecting its reactivity and applications.
4-Chloro-1H-pyrrole-2-carbonitrile: Chlorine replaces fluorine, leading to variations in biological activity and chemical behavior.
Uniqueness: 4-Fluoro-1H-pyrrole-2-carbonitrile is unique due to the combined presence of a fluorine atom and a cyano group on the pyrrole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H3FN2 |
---|---|
Molecular Weight |
110.09 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3FN2/c6-4-1-5(2-7)8-3-4/h1,3,8H |
InChI Key |
XYGJTMPAWIJMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1F)C#N |
Origin of Product |
United States |
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